SYP-5

Catalog No.
S002765
CAS No.
M.F
C18H16O3S
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SYP-5

Product Name

SYP-5

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one

Molecular Formula

C18H16O3S

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H16O3S/c1-18(2)10-9-14-16(21-18)8-6-13(17(14)20)15(19)7-5-12-4-3-11-22-12/h3-11,20H,1-2H3/b7-5+

InChI Key

OMVURDVBYIJCOI-FNORWQNLSA-N

SMILES

Array

SYP-5 is an inhibitor of hypoxia-inducible factor-1 (HIF-1). It inhibits HIF-1 activity in a reporter assay when used at concentrations ranging from 0.1 to 100 µM. SYP-5 (2, 10, and 50 µM) reduces hypoxia- or VEGF-induced capillary tube formation in human umbilical vein endothelial cells (HUVECs). It inhibits the migration and invasion of Hep3B hepatocellular carcinoma and BCaP-37 breast cancer cells in a concentration-dependent manner.
SYP-5 is a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis. Target: HIFInVitro: SYP-5 inhibits hypoxia-induced upregulation of HIF-1. SYP-5 inhibits HIF-1 and downstream gene expression in Hep3B and Bcap37 cells. SYP-5 inhibits tumor cell migration and invasion, as well as tumor angiogenesis, which are mediated by suppressing PI3K/AKT- and MAPK/ERK-dependent HIF-1 pathway. The proteins of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP)-2 that are targets of HIF-1, are down-regulated by SYP-5. SYP-5 displays significant inhibition on hypoxia-induced overexpression of VEGF and MMP2 in both cell lines. In the tube formation assay, SYP-5 suppresses angiogenesis induced by hypoxia and VEGF in vitro. SYP-5 also retards the Hep3B and Bcap37 cells migration and invasion induced by hypoxia and FBS. SYP-5 specifically inhibits hypoxic induction of luciferase expression in U251-HRE but not in U251-pGL3.

SYP-5 (CAS 1384268-04-5) is a specialized benzopyranyl chalcone derivative that serves as a highly potent, targeted inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) [1]. Unlike broad-spectrum flavonoids or non-specific metabolic inhibitors, SYP-5 is procured for its ability to selectively suppress hypoxia-induced upregulation of HIF-1α without disrupting basal normoxic cellular functions. Its primary procurement value lies in its defined dual-pathway mechanism—simultaneously suppressing both PI3K/AKT and MAPK/ERK signaling axes—and its standardized solubility profile (e.g., 25 mg/mL in DMSO), making it a highly reproducible reference standard for in vitro angiogenesis and tumor migration assays[REFS-1, REFS-2].

Substituting exact-grade SYP-5 with generic HIF-1 inhibitors like Apigenin or early-generation agents like YC-1 introduces significant experimental variability that compromises high-throughput screening [1]. Broad-spectrum flavonoids like Apigenin exhibit wide and inconsistent IC50 ranges (10–90 μM) and poor aqueous processability, leading to precipitation in automated liquid handling systems [2]. Furthermore, generic substitutes often fail to simultaneously suppress both the PI3K/AKT and MAPK/ERK pathways, resulting in incomplete inhibition of downstream targets like VEGF and MMP-2 during critical hypoxia-induced migration assays. Procuring exact-grade SYP-5 ensures targeted mechanistic fidelity, predictable dose-dependent responses, and consistent dosing formulations [1].

HIF-1α Inhibition Potency and Target Affinity

SYP-5 demonstrates a tightly defined half-maximal inhibitory concentration (IC50) of ~10 μM against HIF-1α activity under hypoxic conditions [1]. When compared to broad-spectrum flavonoids commonly used as generic substitutes, such as Apigenin (IC50 ranging widely from 10 to 90 μM), SYP-5 provides up to a 9-fold increase in potency and significantly tighter batch-to-batch predictability [1]. This defined potency allows for precise molar dosing in cell-based assays without the off-target toxicity associated with higher concentrations of less specific inhibitors.

Evidence DimensionHIF-1α Inhibition Potency (IC50)
Target Compound Data~10 μM
Comparator Or BaselineApigenin (10–90 μM)
Quantified DifferenceUp to 9-fold higher and more tightly defined potency
ConditionsHypoxia-induced HIF-1α expression assays

A tightly defined IC50 ensures reproducible dosing in cell-based assays, avoiding the broad variability seen with generic flavonoids.

Dual-Pathway (PI3K/AKT & MAPK/ERK) Suppression

Unlike standard single-pathway inhibitors, SYP-5 simultaneously suppresses both PI3K/AKT- and MAPK/ERK-dependent HIF-1 pathways[1]. In Hep3B and Bcap37 cell migration and invasion assays (Transwell/RTCA), SYP-5 completely retards hypoxia-induced migration [1]. This dual-action mechanism provides a comprehensive blockade of downstream targets, outperforming single-target kinase inhibitors that often suffer from compensatory pathway activation.

Evidence DimensionPathway Suppression Profile
Target Compound DataSimultaneous suppression of PI3K/AKT and MAPK/ERK pathways
Comparator Or BaselineStandard single-pathway kinase inhibitors (compensatory activation risk)
Quantified DifferenceComprehensive blockade of hypoxia-induced migration without multi-drug cocktails
ConditionsHep3B and Bcap37 cell migration/invasion assays (Transwell/RTCA)

Procuring a dual-pathway inhibitor eliminates the need to purchase and formulate multiple single-pathway inhibitors to achieve complete downstream blockade.

Stock Solution Processability and Handling

Processability is a critical procurement factor for high-throughput screening. SYP-5 exhibits excellent solubility in standard laboratory solvents, achieving 25 mg/mL in DMSO and 30 mg/mL in DMF . Compared to crude chalcone extracts or less refined flavonoids that often precipitate at concentrations >5 mg/mL, SYP-5 ensures stable, homogenous stock solutions . This prevents dosing inaccuracies and nozzle clogging in automated liquid handling systems.

Evidence DimensionStock Solution Processability (Solubility)
Target Compound Data25 mg/mL in DMSO; 30 mg/mL in DMF
Comparator Or BaselineCrude chalcones or generic flavonoids (<5 mg/mL in DMSO)
Quantified Difference5-fold higher solubility in standard laboratory solvents
ConditionsStandard ambient preparation for in vitro screening

High solubility in standard solvents prevents precipitation during assay formulation, ensuring accurate molarity in high-throughput liquid handling systems.

Downstream Angiogenesis Marker Downregulation

SYP-5 provides a highly reliable, dose-dependent downregulation of critical angiogenesis targets, specifically VEGF and MMP-2 [1]. In HUVEC tube formation assays under hypoxic conditions, treatment with SYP-5 at 2, 10, and 50 μM resulted in significant suppression of capillary tube formation compared to the untreated hypoxic baseline [1]. This predictable, titratable response makes it a reliable positive control for angiogenesis screening.

Evidence DimensionAngiogenesis Marker Downregulation
Target Compound DataSignificant dose-dependent suppression at 2, 10, and 50 μM
Comparator Or BaselineUntreated hypoxic baseline (100% tube formation)
Quantified DifferenceNear-complete inhibition of hypoxia-induced VEGF/MMP-2 overexpression
ConditionsHUVEC tube formation assay under hypoxic conditions

Provides a reliable, titratable positive control for procurement teams sourcing reference standards for anti-angiogenic drug development.

Reference Standard for Anti-Angiogenesis Screening

Due to its predictable, dose-dependent inhibition of VEGF and MMP-2 at 2–50 μM, SYP-5 is procured as a highly reliable benchmarking compound (positive control) in HUVEC capillary tube formation assays [1].

Dual-Pathway Mechanistic Probing in Oncology

SYP-5 is a highly effective choice for in vitro studies requiring the simultaneous blockade of PI3K/AKT and MAPK/ERK pathways in hypoxic tumor microenvironments, effectively replacing the need for complex, multi-drug inhibitor cocktails [1].

High-Throughput Hypoxia Reporter Assays

Its excellent solubility profile (25 mg/mL in DMSO) makes SYP-5 highly suitable for automated liquid handling systems used in luciferase reporter screens (e.g., U251-HRE), ensuring reproducible dosing without precipitation risks .

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

312.08201554 Da

Monoisotopic Mass

312.08201554 Da

Heavy Atom Count

22

Dates

Last modified: 04-14-2024
[1]. Wang LH, et al. SYP-5, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis. Eur J Pharmacol. 2016 Nov 15;791:560-568.

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